molecular formula C23H19BrN2O5 B12018673 [4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate

[4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate

Cat. No.: B12018673
M. Wt: 483.3 g/mol
InChI Key: MLLGYPUUZTXTCH-AFUMVMLFSA-N
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Description

[4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazone linkage, a brominated aromatic ring, and methoxy-substituted benzoyl groups, making it a subject of interest in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate typically involves the condensation of 3,4-dimethoxybenzoyl hydrazine with an aldehyde or ketone, followed by esterification with 2-bromobenzoic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing techniques such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the hydrazone linkage can yield corresponding hydrazines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of hydrazones and related structures. It serves as a precursor for the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its hydrazone linkage is of interest due to its ability to form stable complexes with metal ions, which can be useful in developing metal-based drugs.

Industry: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as polymers and coatings, where specific functional groups are required.

Mechanism of Action

The mechanism by which [4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate exerts its effects is primarily through its hydrazone linkage. This linkage can interact with various biological targets, including enzymes and receptors, by forming stable complexes. The methoxy groups and bromine atom also contribute to its reactivity and binding affinity, influencing its overall biological activity.

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, [4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate stands out due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both methoxy groups and a bromine atom provides a unique combination of electronic and steric effects, making it a versatile compound in various chemical reactions and applications.

Properties

Molecular Formula

C23H19BrN2O5

Molecular Weight

483.3 g/mol

IUPAC Name

[4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C23H19BrN2O5/c1-29-20-12-9-16(13-21(20)30-2)22(27)26-25-14-15-7-10-17(11-8-15)31-23(28)18-5-3-4-6-19(18)24/h3-14H,1-2H3,(H,26,27)/b25-14+

InChI Key

MLLGYPUUZTXTCH-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)OC

Origin of Product

United States

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